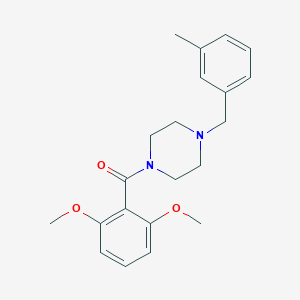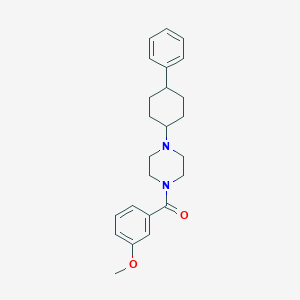![molecular formula C23H23FN2O2 B247532 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FEN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEN belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a serotonin 5-HT2A receptor antagonist. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of anxiety and mood.
Biochemical and physiological effects:
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate various neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. It has been found to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
实验室实验的优点和局限性
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It has been shown to have a high affinity for dopamine and serotonin receptors, which makes it a valuable tool for studying these neurotransmitter systems. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness for long-term studies. Additionally, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.
未来方向
For 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine research include the development of more potent and selective derivatives, investigation of its effects on other neurotransmitter systems, and its potential as a treatment for substance use disorders.
合成方法
The synthesis of 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine involves a multistep process that starts with the reaction of 2-fluorobenzylamine with 2-naphthol to form 2-(2-fluorobenzyl)phenol. This intermediate is then reacted with acetic anhydride and triethylamine to produce 2-(2-fluorobenzyl)acetate. Finally, the piperazine ring is introduced through the reaction of 2-(2-fluorobenzyl)acetate with piperazine in the presence of sodium hydride. The overall yield of this synthesis method is approximately 50%.
科学研究应用
1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia and bipolar disorder. 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. Additionally, 1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
分子式 |
C23H23FN2O2 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23FN2O2/c24-22-8-4-3-7-20(22)16-25-11-13-26(14-12-25)23(27)17-28-21-10-9-18-5-1-2-6-19(18)15-21/h1-10,15H,11-14,16-17H2 |
InChI 键 |
JTHWPFADCFBOEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)


![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
